Carbonic Anhydrase II Inhibitory Potency: Methylsulfonyl-Thiadiazole Core vs. Sulfamoyl Clinical Standard Methazolamide
The methylsulfonyl-1,3,4-thiadiazole scaffold bearing a sulfamide tail (N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]sulfamide) exhibits a Ki of 940 nM against human carbonic anhydrase II (hCA II), as measured by stopped-flow CO₂ hydration assay . In contrast, the clinical CA inhibitor methazolamide—which carries a sulfamoyl group at position 5 and an acetamide group at position 2—achieves a Ki of 14 nM against the same isoform, representing a ~67-fold higher potency . The target compound replaces the sulfamide tail with a 3-methoxybenzamide moiety; the electron-donating meta-methoxy group combined with the benzamide linker is structurally distinct from both the sulfamide comparator and methazolamide, predicting an intermediate hCA II affinity profile that warrants direct measurement. This core scaffold (methylsulfonyl-thiadiazole) provides a template for tunable CA inhibition where the amide substituent is the primary potency and selectivity handle.
| Evidence Dimension | Carbonic anhydrase II (hCA II) inhibition affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured for the target compound; predicted based on scaffold similarity to N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]sulfamide (Ki = 940 nM for hCA II) |
| Comparator Or Baseline | Methazolamide: Ki = 14 nM for hCA II (stopped-flow CO₂ hydration assay, 15 min pre-incubation); N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]sulfamide: Ki = 940 nM for hCA II |
| Quantified Difference | Methylsulfonyl-thiadiazole sulfamide is ~67-fold less potent than methazolamide; the 3-methoxybenzamide substitution may shift affinity toward an intermediate range |
| Conditions | Stopped-flow CO₂ hydration assay; human recombinant cytosolic CA II; 15 min pre-incubation; data curated by ChEMBL |
Why This Matters
For researchers selecting a CA inhibitor scaffold, the methylsulfonyl-thiadiazole core offers a distinct potency window (~1,000 nM range) compared to the clinical sulfamoyl-thiadiazole class (~10–50 nM range), enabling graduated inhibition studies and potentially reducing off-target CA effects in non-CA primary screens.
- [1] BindingDB Entry BDBM50256568 (CHEMBL482150). Affinity Data Ki: 940 nM for human carbonic anhydrase II. Assay: Inhibition of human recombinant cytosolic carbonic anhydrase 2 pre-incubated for 15 mins by stopped-flow CO₂ hydration assay. Ecole Nationale Supérieure de Chimie de Montpellier; curated by ChEMBL. View Source
